![molecular formula C7H5FN2 B2856024 2-(6-Fluoropyridin-3-YL)acetonitrile CAS No. 337965-61-4](/img/structure/B2856024.png)
2-(6-Fluoropyridin-3-YL)acetonitrile
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Overview
Description
“2-(6-Fluoropyridin-3-YL)acetonitrile” is a chemical compound with the molecular formula C7H5FN2 . It is a yellowish solid that is soluble in some organic solvents.
Synthesis Analysis
The synthesis of “2-(6-Fluoropyridin-3-YL)acetonitrile” involves the reaction of 2-bromo-6-fluoropyridine with acetonitrile under certain conditions. The progress of the reaction can be monitored by TLC using 10% methanol in chloroform as eluent .Molecular Structure Analysis
The molecular structure of “2-(6-Fluoropyridin-3-YL)acetonitrile” is represented by the InChI code1S/C7H5FN2/c8-7-2-1-6(3-4-9)5-10-7/h1-2,5H,3H2
. The molecular weight of the compound is 136.13 . Physical And Chemical Properties Analysis
“2-(6-Fluoropyridin-3-YL)acetonitrile” is a liquid at room temperature . It has a molecular weight of 136.13 and a density of 1.22 g/cm3. It is slightly soluble in water but readily soluble in many organic solvents.Scientific Research Applications
Drug Discovery
2-(6-Fluoropyridin-3-YL)acetonitrile is a valuable compound in the field of drug discovery. Its fluorinated pyridine structure makes it a useful building block for creating new pharmaceuticals. The presence of the fluorine atom can significantly alter the biological activity of the resulting compounds, potentially leading to the development of drugs with improved efficacy and pharmacokinetic properties .
Material Synthesis
In material science, this compound serves as a precursor for synthesizing advanced materials. Its incorporation into polymers and small molecules can impart unique properties like increased stability and altered electronic characteristics, which are essential for developing new materials for various industrial applications .
Catalysis
The compound’s reactivity profile makes it an interesting candidate for use in catalytic processes. It can participate in various chemical reactions, serving as a catalyst or a catalytic intermediate, potentially improving the efficiency and selectivity of chemical transformations .
Agriculture
2-(6-Fluoropyridin-3-YL)acetonitrile has applications in agriculture, particularly in the synthesis of agrochemicals. Fluorinated compounds are known to exhibit enhanced activity and durability, making them suitable for developing herbicides and pesticides that are more effective and environmentally friendly .
Environmental Science
This compound can be used in environmental science research, particularly in the study of fluorinated organic compounds’ impact on ecosystems. Its stability and persistence can help in understanding the long-term effects of such compounds in the environment .
Analytical Chemistry
In analytical chemistry, 2-(6-Fluoropyridin-3-YL)acetonitrile can be utilized as a standard or a reagent in various analytical methods. Its well-defined structure and properties allow for its use in calibrating instruments and developing new analytical techniques .
Mechanism of Action
The mechanism of action of “2-(6-Fluoropyridin-3-YL)acetonitrile” is not specified in the search results. This could be due to the fact that the compound is primarily used as a building block in the synthesis of other compounds.
Safety and Hazards
properties
IUPAC Name |
2-(6-fluoropyridin-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-7-2-1-6(3-4-9)5-10-7/h1-2,5H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYKSXXXDRXGHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955372 |
Source
|
Record name | (6-Fluoropyridin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30955372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Fluoropyridin-3-YL)acetonitrile | |
CAS RN |
337965-61-4 |
Source
|
Record name | (6-Fluoropyridin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30955372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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